
N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA
Overview
Description
N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
The synthesis of N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of epoxide hydrolase, leading to increased levels of epoxides and subsequent biological effects . Additionally, it may interact with purinoceptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
N-(1-ADAMANTYLCARBONYL)-N'-(2-BROMOPHENYL)THIOUREA can be compared with other similar compounds, such as:
1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas: These compounds also contain adamantane and thiourea moieties and have been shown to possess antiviral activity and nootropic effects.
Adamantylcarbonyl isothiocyanate: This compound is a precursor in the synthesis of various adamantane derivatives and shares similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer advantages in certain applications compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-14-3-1-2-4-15(14)20-17(23)21-16(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBEDHOSQIGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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